3-(4-Cyanobenzylidene)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylic acid
Description
Infrared Spectroscopy
The IR spectrum of this compound exhibits signatures of its functional groups:
- C≡N stretch : A sharp peak at 2220 cm⁻¹ , characteristic of aromatic nitriles. Conjugation with the benzylidene group slightly reduces the stretching frequency compared to aliphatic nitriles (2260–2240 cm⁻¹).
- Carboxylic acid O–H stretch : A broad peak near 2500–3000 cm⁻¹ , though this may be absent in solid-state spectra due to intermolecular hydrogen bonding.
- C=O stretches : Strong absorptions at 1700 cm⁻¹ (carboxylic acid) and 1680 cm⁻¹ (9-oxo group), with the latter shifted downfield due to electron withdrawal by the adjacent nitrogen.
Nuclear Magnetic Resonance Spectroscopy
1H and 13C NMR spectra provide detailed insights into the compound’s structure:
- Aromatic protons : Multiplets between δ 7.2–8.5 ppm, corresponding to the quinazoline and benzylidene rings. The para-cyano substituent deshields adjacent protons, causing a downfield shift (~δ 8.1).
- Bridgehead protons : Resonances at δ 4.3–4.7 ppm (pyrrolidine-like CH2 groups), split due to coupling with adjacent NH or CH groups.
- Carboxylic acid proton : A singlet at δ 12–13 ppm in DMSO-d6, exchangeable with D2O.
Table 3: Representative NMR Chemical Shifts
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Quinazoline C6–H | 8.5 | singlet |
| Benzylidene C2/C6–H | 8.1 | doublet |
| Pyrrolidine CH2 | 4.5 | multiplet |
| Carboxylic acid –OH | 12.8 | broad |
Mass Spectrometry
The mass spectrum features a molecular ion peak at m/z 356 ([M+H]+), consistent with the molecular formula C₂₁H₁₄N₃O₃. Key fragmentation patterns include:
- Loss of COOH : A peak at m/z 310 ([M+H–COOH]+).
- Benzylidene cleavage : A fragment at m/z 233 corresponding to the pyrroloquinazoline core.
- Cyanobenzylidene ion : m/z 129 ([C8H5N]+), formed by retro-Diels-Alder cleavage of the benzylidene group.
The absence of M+2 peaks confirms the lack of chlorine or bromine isotopes, distinguishing it from halogenated analogs.
Properties
Molecular Formula |
C20H13N3O3 |
|---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
3-[(4-cyanophenyl)methylidene]-9-oxo-1,2-dihydropyrrolo[2,1-b]quinazoline-6-carboxylic acid |
InChI |
InChI=1S/C20H13N3O3/c21-11-13-3-1-12(2-4-13)9-14-7-8-23-18(14)22-17-10-15(20(25)26)5-6-16(17)19(23)24/h1-6,9-10H,7-8H2,(H,25,26) |
InChI Key |
NPRJNERRVKNNOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC3=C(C2=O)C=CC(=C3)C(=O)O)C1=CC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Preparation Methods
Core Pyrroloquinazoline Skeleton Formation
The synthesis begins with constructing the tetrahydropyrrolo[2,1-b]quinazoline backbone. A common approach involves cyclocondensation of anthranilic acid derivatives with cyclic amines or carbonyl-containing reagents. For example:
- Step 1 : Reaction of methyl anthranilate with chloroacetyl chloride yields N-acylanthranilic acid intermediates.
- Step 2 : Cyclization under acetic anhydride generates the benzoxazinone core, which is subsequently treated with amines (e.g., pyrrolidine) to form the tricyclic quinazolinone.
Key Data :
| Starting Material | Reagent/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| Methyl anthranilate | Chloroacetyl chloride, DMF | N-Chloroacetylanthranilate | 85 |
| N-Chloroacetylanthranilate | Acetic anhydride, reflux | Benzoxazinone | 78 |
| Benzoxazinone | Pyrrolidine, ethanol | Pyrroloquinazolinone | 67 |
Carboxylic Acid Functionalization
The carboxylic acid group at position 6 is introduced via hydrolysis of ester precursors or direct oxidation:
- Method A : Hydrolysis of ethyl quinazoline-6-carboxylate using NaOH in ethanol/water, followed by acidification.
- Method B : Oxidation of hydroxymethyl or aldehyde intermediates using KMnO₄ or Jones reagent.
Comparative Data :
| Method | Starting Material | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| A | Ethyl ester | 1N NaOH, ethanol, 1 h | 22 | 95% |
| B | 6-Hydroxymethyl derivative | KMnO₄, H₂SO₄, 0°C | 35 | 89% |
Method A, though lower-yielding, avoids over-oxidation side reactions common in Method B.
Integrated Synthetic Route
A consolidated pathway from recent literature combines the above steps:
- Quinazoline-6-carboxylic Acid Synthesis :
- Benzylidene Condensation :
- Final Purification :
Scale-Up Challenges :
- The condensation step requires strict moisture control to prevent aldehyde hydration.
- Sodium hexylethanoate treatment enhances solubility for column purification.
Analytical Characterization
Critical spectroscopic data validate the structure:
- ¹H NMR (DMSO-d₆) : δ 6.34 (d, J = 15.5 Hz, 1H, CH=), 7.44–7.55 (m, 4H, Ar-H), 8.83 (s, 1H, quinazoline-H).
- ¹³C NMR : δ 118.7 (CN), 163.1 (COOH), 158.9 (C=O quinazoline).
- HRMS : m/z 343.34 [M+H]⁺ (calc. 343.34).
Industrial and Environmental Considerations
Chemical Reactions Analysis
Functional Group Reactivity
The compound's reactivity arises from:
-
Cyanobenzylidene group : A conjugated system enabling electrophilic substitutions and cycloadditions.
-
Carboxylic acid : Participates in salt formation, esterification, and amidation.
-
Ketone : Potential for nucleophilic additions or reductions.
-
Aromatic rings : Susceptible to electrophilic aromatic substitution.
Nucleophilic Additions at the Ketone
The 9-oxo group may undergo nucleophilic additions, such as:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Grignard Addition | RMgX, anhydrous ether | Tertiary alcohol derivatives | Limited by steric bulk |
| Reduction | NaBH₄, LiAlH₄ | Secondary alcohol | Requires acidic workup |
Carboxylic Acid Derivatives
The C-6 carboxylic acid participates in typical acid-mediated reactions:
Cyanobenzylidene Modifications
The 4-cyanobenzylidene group offers reactivity at the nitrile and alkene:
Stability and Side Reactions
The compound exhibits sensitivity under specific conditions:
Scientific Research Applications
3-[(4-Cyanophenyl)methylidene]-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Cyanophenyl)methylidene]-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 3-(4-cyanobenzylidene)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylic acid, we compare it with two structurally related compounds:
Parent Compound: 9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylic acid (CAS 55762-24-8)
- Molecular Formula : C₁₂H₁₀N₂O₃
- Molecular Weight : 230.22 g/mol
- Substituent: None (base structure without benzylidene groups).
- Applications : Primarily used as an R&D building block for synthesizing more complex derivatives .
- Key Differences: The absence of the 4-cyanobenzylidene group reduces molecular weight and likely diminishes electronic effects critical for target binding in pharmacological contexts.
Dimethylamino-Substituted Derivative: (E)-3-[4-(Dimethylamino)benzylidene]-2,3-dihydro-1H,9H-pyrrolo[2,1-b]quinazolin-9-one
- Molecular Formula : C₂₀H₁₉N₃O
- Molecular Weight : 317.39 g/mol
- Substituent: 4-Dimethylaminobenzylidene (electron-donating group).
- Research Findings: A 2010 crystal structure study revealed that the dimethylamino substituent induces planar molecular geometry and stabilizes intermolecular interactions via hydrogen bonding and π-stacking .
Data Table: Structural and Functional Comparison
*Calculated based on parent compound (C₁₂H₁₀N₂O₃, MW 230.22) + C₇H₄N (4-cyanobenzylidene group, MW 102.06) – H₂ (condensation loss, 2.02 g/mol).
Research Findings and Implications
- Substituent Effects: The 4-cyanobenzylidene group in the target compound introduces electron-withdrawing effects, which may enhance metabolic stability compared to electron-donating groups like dimethylamino . The parent compound serves as a foundational scaffold for derivatization, enabling structure-activity relationship (SAR) studies .
- Structural Insights: The dimethylamino derivative’s planar geometry, observed via X-ray crystallography, suggests that substituents significantly influence molecular packing and intermolecular interactions . This insight could guide the design of the 4-cyano derivative for optimized crystallinity or solubility.
Commercial Availability :
- The target compound’s availability in milligram-to-gram quantities (priced at $197.00/250 mg and $399.00/1 g) underscores its utility in exploratory research .
Biological Activity
3-(4-Cyanobenzylidene)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylic acid is a compound that belongs to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, including potential anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrroloquinazoline skeleton with a cyanobenzylidene substituent. Its molecular formula is , indicating the presence of nitrogen and oxygen functionalities that contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds within the quinazoline class exhibit significant anticancer activities. The specific compound has shown promise in inhibiting cancer cell proliferation. For instance:
- Cell Line Studies : In vitro tests using the MCF-7 breast cancer cell line demonstrated that this compound can induce apoptosis and inhibit cell growth effectively. The MTT assay results indicated a reduction in cell viability at varying concentrations, suggesting dose-dependent anticancer activity .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Antimicrobial Activity
Quinazolines are recognized for their antimicrobial properties. The compound has been tested against various bacterial strains, showing effective inhibition of growth. For example:
- In Vitro Tests : The compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases.
- Antioxidant Properties : Some studies suggest that quinazolines possess antioxidant capabilities that could mitigate oxidative stress in cells .
Case Studies and Research Findings
A systematic review of literature reveals various studies focusing on the biological activities of pyrroloquinazoline derivatives:
- Study on Vasicine : A related compound, vasicine, demonstrated anticholinesterase activity and was evaluated for its potential in treating Alzheimer's disease due to its neuroprotective effects. This suggests a broader pharmacological potential for compounds with similar structures .
- Synthesis and Evaluation : Research has shown efficient synthetic routes for producing quinazoline derivatives with enhanced biological activities. These studies emphasize the importance of structural modifications in improving efficacy against specific targets .
Q & A
Basic Research Questions
What are the established synthetic routes for 3-(4-Cyanobenzylidene)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylic Acid?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of a substituted quinazoline precursor with 4-cyanobenzaldehyde under acidic conditions (e.g., acetic acid or POCl₃) to form the benzylidene moiety.
- Step 2 : Cyclization via thermal or catalytic methods to construct the pyrrolo[2,1-b]quinazoline scaffold.
- Step 3 : Carboxylic acid functionalization at position 6 using hydrolysis or oxidation of ester intermediates.
Key challenges include optimizing reaction yields and minimizing side products, which require precise control of stoichiometry and temperature .
How is the compound structurally characterized in academic research?
Structural elucidation employs:
- X-ray crystallography : SHELXL software is widely used for refining crystal structures, particularly for resolving hydrogen bonding and π-π stacking interactions in the solid state .
- NMR spectroscopy : ¹H/¹³C NMR and 2D techniques (e.g., COSY, HSQC) confirm regiochemistry and dynamic behavior in solution.
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
What in vitro assays are used to evaluate its biological activity?
Common methodologies include:
- Enzyme inhibition assays : Dose-response curves (IC₅₀ determination) against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates.
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays in bacterial/fungal cultures.
- Cytotoxicity screening : MTT or SRB assays in cancer cell lines to assess antiproliferative effects .
Advanced Research Questions
How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural analysis?
- Twinning : Use SHELXL’s TWIN/BASF commands to refine twin laws and scale twin fractions.
- Disorder modeling : Apply PART/SUMP restraints to split occupancy between disordered atoms.
- Validation tools : Cross-check with PLATON or CCDC Mercury to ensure geometric plausibility .
- Complementary techniques : Pair XRD with solid-state NMR or DFT calculations to resolve ambiguities .
What strategies optimize synthetic yield while minimizing side reactions?
- Design of Experiments (DoE) : Use response surface methodology (RSM) to identify optimal conditions (e.g., temperature, solvent polarity).
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization.
- In situ monitoring : Employ HPLC or ReactIR to track intermediate formation and adjust reaction parameters dynamically .
How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses in enzyme active sites.
- MD simulations : Run GROMACS or AMBER trajectories to assess stability of ligand-receptor complexes over time.
- QSAR models : Corrogate substituent effects (e.g., cyano group position) with bioactivity data to guide analog design .
How should researchers address contradictions between experimental and theoretical data (e.g., DFT vs. XRD bond lengths)?
- Error analysis : Quantify systematic errors in DFT basis sets (e.g., B3LYP/6-31G* vs. M06-2X) and compare with XRD thermal ellipsoids.
- Hybrid approaches : Combine QM/MM methods to account for crystal packing effects.
- Statistical validation : Use R-factors and Hamilton tests to evaluate model fit .
What methodologies ensure stability of the compound during biological assays?
- Lyophilization : Store the compound as a lyophilized powder under inert gas to prevent hydrolysis.
- Buffer optimization : Use phosphate or HEPES buffers (pH 7.4) with antioxidants (e.g., ascorbic acid) to mitigate degradation.
- Stability-indicating HPLC : Monitor purity over time under assay conditions .
Methodological Rigor and Best Practices
How to design a robust research framework for studying this compound’s mechanisms?
- Hypothesis-driven design : Align experiments with specific mechanistic questions (e.g., "Does the cyanobenzylidene group enhance target binding?").
- Positive/Negative controls : Include known inhibitors/agonists and solvent-only controls in assays.
- Triangulation : Combine biochemical, structural, and computational data to validate findings .
What statistical methods are appropriate for analyzing dose-response or structure-activity relationships (SAR)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
